![molecular formula C12H12N2O3S2 B5545322 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds like 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide often involves the reaction of sulfonyl chlorides with amines or their derivatives. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a similar synthetic pathway could be applied to the target compound (Sarojini et al., 2012).

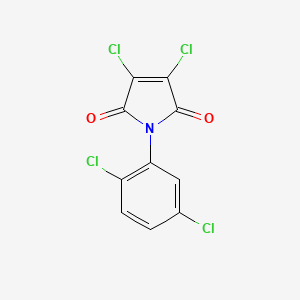

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic methods. In the case of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, techniques such as FTIR, NMR, and X-ray diffraction were employed to characterize the compound. These methods provide insights into the molecular geometry, vibrational frequencies, and overall stability of the molecule, which are crucial for understanding the chemical nature of 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide (Sarojini et al., 2012).

Chemical Reactions and Properties

The presence of the sulfonamide group in compounds like 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide significantly influences their chemical reactivity. Sulfonamides are known to participate in various chemical reactions, including sulfonation, amination, and coupling reactions. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles showcases the reactivity of the sulfonamide group in facilitating complex chemical transformations (Stephens et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and thermal stability, are influenced by the nature of their molecular structure. The analysis of these properties is essential for determining the compound's suitability for various applications. Studies on similar compounds provide a basis for understanding the physical characteristics of 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide, highlighting the importance of structural features in defining physical behaviors (Sarojini et al., 2012).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Tezcan et al. (2018) on a similar thiophene Schiff base, 4-((thiophene-2-ylmethylene)amino)benzamide (4-TAB), demonstrated its effectiveness as a corrosion inhibitor for mild steel in 1.0 M HCl solution. The compound showed a high inhibition efficiency of up to 96.8%, as indicated by electrochemical analyses. This finding suggests potential applications of related thiophene compounds in protecting metals from corrosion in acidic environments (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Anticancer Activity

Ravichandiran et al. (2019) synthesized and evaluated the anticancer activity of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Among the synthesized compounds, several showed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, with low toxicity in normal human kidney HEK293 cells. This indicates the potential of thiophene-containing compounds in cancer therapy (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Electrochemical Applications

Turac et al. (2008) synthesized a water-soluble and self-doped polythiophene derivative from a new monomer, 4-(thiophen-3-yl methyleneamino)benzene sulfonate) (ThSA). The resulting polymer exhibited characteristics that suggest its application in electrochemical devices and as a conducting material (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

Carbonic Anhydrase Inhibition

A series of studies have identified various thiophene and benzene sulfonamide derivatives as potent inhibitors of human carbonic anhydrase isoenzymes. These compounds, with their ability to selectively inhibit specific isoenzymes, have implications for the development of therapeutic agents targeting conditions associated with altered carbonic anhydrase activity. Notable among these studies are those by Supuran et al. (2013), which identified aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Material Science

Li et al. (2010) synthesized thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences, demonstrating the potential of thiophene-containing compounds in the development of advanced optical materials (Li, Li, Liu, Zhao, Yang, & Yang, 2010).

Eigenschaften

IUPAC Name |

4-(benzylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-12(15)11-6-10(8-18-11)19(16,17)14-7-9-4-2-1-3-5-9/h1-6,8,14H,7H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNTUKMAPCMHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49722067 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Benzylsulfamoyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)